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Compound of Interest

Compound Name: (Z)-Cinnamyl Chloride

CAS No.: 39199-93-4

Cat. No.: B049468 Get Quote

Executive Summary
In drug development and advanced organic synthesis, the stereochemical integrity of allylic

electrophiles is critical. Cinnamyl chloride (3-chloro-1-phenylprop-1-ene) exists as two

geometric isomers: the thermodynamically stable trans (

) and the kinetically sensitive cis (

). While often used interchangeably in crude applications, their distinction is paramount in
stereoselective alkylations, where the geometry of the starting material can dictate the
diastereoselectivity of the final pharmaceutical intermediate.

This guide provides a definitive technical analysis of the structural differences, spectroscopic

signatures, and synthetic pathways for both isomers, offering a self-validating protocol for their

identification and handling.

Structural Analysis & Physical Properties[1]
The core difference lies in the spatial arrangement of the phenyl ring and the chloromethyl

group across the C1=C2 double bond.

Geometric Isomerism[2]
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Trans (E) Isomer: The phenyl group and the chloromethyl group are on opposite sides (anti-

periplanar-like). This minimizes steric repulsion, making it the thermodynamic sink (approx.

3–4 kcal/mol more stable).

Cis (Z) Isomer: The phenyl and chloromethyl groups occupy the same face (syn-periplanar-

like). This creates significant steric strain (A1,3 strain) between the orth-hydrogens of the

phenyl ring and the chloromethyl protons/chlorine atom.

Comparative Physical Data
The steric strain in the cis isomer results in slightly different physical properties, primarily higher

volatility and density variations due to packing inefficiencies.

Property
Trans-Cinnamyl Chloride (

)

Cis-Cinnamyl Chloride (

)

CAS Number
18355-63-0 (Generic: 2687-12-

9)
21087-29-6

Molecular Weight 152.62 g/mol 152.62 g/mol

Boiling Point 108–110 °C (12 mmHg) ~104–106 °C (12 mmHg)

Density 1.096 g/mL ~1.102 g/mL

Thermodynamic Stability High Low (Prone to isomerization)

Dipole Moment
Lower (Vectors cancel

partially)
Higher (Vectors additive)

Spectroscopic Characterization (The "Gold
Standard")
Nuclear Magnetic Resonance (NMR) is the only reliable method for definitive assignment. The

vicinal coupling constant (

) across the alkene bond is the diagnostic parameter.

Proton NMR ( H-NMR) Protocol
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To distinguish the isomers, focus on the vinylic region (5.5 – 7.0 ppm).

Trans (

): Exhibits a large coupling constant due to the

dihedral angle (Karplus relationship).

(ppm): ~6.65 (d,

Hz, Ph-CH=), ~6.30 (dt,

Hz, =CH-CH

Cl).

Diagnostic

Value:14 – 16 Hz.

Cis (

): Exhibits a smaller coupling constant due to the

dihedral angle.

(ppm): ~6.55 (d,

Hz, Ph-CH=), ~5.90 (dt,

Hz, =CH-CH

Cl).

Diagnostic

Value:10 – 12 Hz.

Analytical Decision Tree
The following logic flow ensures accurate assignment during process monitoring.
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Isolate Crude Cinnamyl Chloride

Acquire 1H-NMR (CDCl3)

Measure J-coupling of Vinylic Protons
(5.5 - 7.0 ppm)

J Value Range?

Trans (E) Isomer
(Thermodynamic Product)

J = 14-16 Hz

Cis (Z) Isomer
(Kinetic Product)

J = 10-12 Hz

E/Z Mixture
Calculate Integration Ratio

Both Signals Present

Figure 1: NMR Decision Matrix for Isomer Assignment based on Karplus Relationship.

Click to download full resolution via product page

Synthesis & Isomeric Control[3][4][5]
Controlling the

ratio depends heavily on the starting material and the chlorination reagent.

Mechanism of Chlorination
The conversion of cinnamyl alcohol to cinnamyl chloride typically uses thionyl chloride (

).
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Mechanism A (

): In the absence of base, the reaction proceeds via an internal return mechanism within a
tight ion pair. This tends to retain the double bond geometry.

Trans-Alcohol

Trans-Chloride.

Cis-Alcohol

Cis-Chloride.

Mechanism B (

): If the reaction temperature is high or a polar solvent stabilizes the carbocation, the allylic
cation forms. This planar intermediate allows rotation, leading to the thermodynamic Trans
product regardless of starting geometry.

Synthetic Workflow

Trans-Cinnamyl Alcohol
SOCl2 / Ether

(0°C, No Base)

Retention

Appel Reaction
(PPh3, CCl4)

Inversion at C-alpha
Retention of Alkene

Cis-Cinnamyl Alcohol
(via Lindlar Reduction)

Careful Control (<0°C)

Retention of Alkene

Trans-Cinnamyl Chloride
(Major)

Cis-Cinnamyl Chloride
(Major)

If T < 0°C
Allylic Cation

(Free Rotation)
Thermodynamic Sink

Figure 2: Synthetic pathways and isomerization risks.
Heat / Acid

Click to download full resolution via product page

Experimental Protocols
Protocol A: Synthesis of Trans-Cinnamyl Chloride
Target: High purity thermodynamic product.
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Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel,

and

inlet.

Reagents: Charge flask with trans-cinnamyl alcohol (13.4 g, 100 mmol) and dry

dichloromethane (DCM, 100 mL). Cool to 0°C.

Addition: Add thionyl chloride (

, 8.0 mL, 110 mmol) dropwise over 30 minutes. Note: Gas evolution (

,

) will occur.

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

Workup: Remove solvent and excess

under reduced pressure (rotary evaporator).

Purification: Vacuum distillation (approx. 110°C at 12 mmHg).

Yield: Expect ~90% clear yellow liquid.

Protocol B: Isolation of Cis-Cinnamyl Chloride
Target: Retention of Z-geometry from Cis-alcohol precursor.

Note: Cis-cinnamyl alcohol is typically obtained by Lindlar reduction of phenylpropargyl alcohol.

Setup: Flame-dried glassware under Argon.

Reagents:Cis-cinnamyl alcohol (1.34 g, 10 mmol) in dry ether (20 mL).

Reagent (Appel Conditions): Add Carbon Tetrachloride (

, 1.5 eq) and cool to 0°C. Add Triphenylphosphine (

, 1.1 eq) in portions.
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Why Appel? The neutral conditions prevent acid-catalyzed isomerization to the trans

isomer.

Workup: Filter off the precipitated triphenylphosphine oxide (

) through a silica plug.

Purification: Flash column chromatography (Hexanes/EtOAc 95:5). Do not distill (heat

causes isomerization).

Reactivity & Stability
Nucleophilic Substitution ( )

Trans: Reacts rapidly with nucleophiles. The planar nature allows easy backside attack.

Cis: Reacts slower in

reactions due to steric shielding of the

orbital by the syn-phenyl ring.

Solvolysis ( )
Both isomers generate the same resonance-stabilized allylic cation. Consequently, solvolysis of

pure cis-chloride often yields a mixture of cis and trans products (with trans predominating),

resulting in a loss of stereochemical information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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